molecular formula C25H25N3O2 B5520531 N'-(1,2-dihydro-5-acenaphthylenylmethylene)-4-(4-morpholinylmethyl)benzohydrazide

N'-(1,2-dihydro-5-acenaphthylenylmethylene)-4-(4-morpholinylmethyl)benzohydrazide

Cat. No. B5520531
M. Wt: 399.5 g/mol
InChI Key: HHDJQTKRMGILPL-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of benzohydrazide derivatives, including compounds similar to N'-(1,2-dihydro-5-acenaphthylenylmethylene)-4-(4-morpholinylmethyl)benzohydrazide, often involves condensation reactions of appropriate precursors. For example, a series of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides were synthesized using an appropriate synthetic route, indicating that similar methodologies could be applied to synthesize the compound (Raparti et al., 2009).

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives, including the target compound, can be elucidated using techniques such as TLC, FTIR, 1H NMR, mass spectral data, and elemental analysis. These methods help in characterizing the structural features and confirming the synthesis of new compounds (Raparti et al., 2009).

Chemical Reactions and Properties

Benzohydrazide derivatives are known to exhibit significant chemical reactivity, often participating in antimicrobial activities. The synthesized compounds, including those similar to the target molecule, have shown activity against various strains of Mycobacterium tuberculosis, indicating the potential chemical reactivity of the compound (Raparti et al., 2009).

Physical Properties Analysis

While specific information on the physical properties of N'-(1,2-dihydro-5-acenaphthylenylmethylene)-4-(4-morpholinylmethyl)benzohydrazide is not directly available, related compounds' physical properties, such as solubility, melting point, and stability, can be inferred through analytical methods like TLC and melting point determination used in similar studies.

Chemical Properties Analysis

The chemical properties of benzohydrazide derivatives, including reactivity, stability, and potential biological activities, can be studied through various chemical assays. For instance, antimycobacterial activity tests and QSAR investigations can provide insights into the chemical properties and potential applications of such compounds (Raparti et al., 2009).

properties

IUPAC Name

N-[(E)-1,2-dihydroacenaphthylen-5-ylmethylideneamino]-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c29-25(21-6-4-18(5-7-21)17-28-12-14-30-15-13-28)27-26-16-22-11-10-20-9-8-19-2-1-3-23(22)24(19)20/h1-7,10-11,16H,8-9,12-15,17H2,(H,27,29)/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDJQTKRMGILPL-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C=NNC(=O)C4=CC=C(C=C4)CN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=C(C3=CC=CC1=C23)/C=N/NC(=O)C4=CC=C(C=C4)CN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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